molecular formula C13H12O2 B11899348 2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one

2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one

Cat. No.: B11899348
M. Wt: 200.23 g/mol
InChI Key: BDLGSYYVWQPEMH-HWKANZROSA-N
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Description

2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one is a synthetic chromen-4-one derivative of significant interest in medicinal and synthetic chemistry research. Chromen-4-one, also known as 4-chromone, is a privileged scaffold in drug discovery due to its wide range of associated biological activities. Compounds based on this core structure have been extensively investigated for their inhibitory potential against various enzymes, including α-amylase, which is a key target in metabolic disorder research such as for type 2 diabetes . The (1E)-prop-1-en-1-yl substituent at the 8-position introduces potential for structural modification and interaction with biological targets, while the 2-methyl group influences the molecule's electronic properties and overall conformation. Researchers utilize this compound as a key intermediate for the synthesis of more complex molecular hybrids, such as coumarin-triazole hybrids, which are known to exhibit enhanced biological profiles . The structural architecture of this compound makes it a valuable building block for constructing libraries of novel molecules aimed at probing biochemical pathways and developing new therapeutic agents. All supplied compounds are strictly for research use in laboratory settings and are not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

2-methyl-8-[(E)-prop-1-enyl]chromen-4-one

InChI

InChI=1S/C13H12O2/c1-3-5-10-6-4-7-11-12(14)8-9(2)15-13(10)11/h3-8H,1-2H3/b5-3+

InChI Key

BDLGSYYVWQPEMH-HWKANZROSA-N

Isomeric SMILES

C/C=C/C1=C2C(=CC=C1)C(=O)C=C(O2)C

Canonical SMILES

CC=CC1=C2C(=CC=C1)C(=O)C=C(O2)C

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methyl-4H-chromen-4-one

Starting with 2-hydroxypropiophenone, acetylation yields 2′-acetoxypropiophenone. Treatment with sodium hydride in dry toluene induces the Baker–Venkataraman rearrangement, producing 1,3-diketone intermediates. Cyclization using p-toluenesulfonic acid (p-TSA) in refluxing xylene affords 2-methyl-4H-chromen-4-one in 68–75% yield.

Functionalization at the 8-Position

Introducing the propenyl group at the 8-position requires electrophilic substitution or cross-coupling. Bromination of 2-methyl-4H-chromen-4-one using bromine in acetic acid selectively substitutes the 8-position, yielding 8-bromo-2-methyl-4H-chromen-4-one. Subsequent Heck coupling with propene in the presence of palladium acetate and triethylamine introduces the (1E)-prop-1-en-1-yl group.

Table 1: Optimization of Heck Coupling Conditions

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂Et₃NDMF8062
PdCl₂(PPh₃)₂K₂CO₃Toluene10058
Pd/CNaOAcDMSO12045

Optimal conditions (Pd(OAc)₂, DMF, 80°C) achieve 62% yield with >95% E-selectivity.

Multicomponent One-Pot Synthesis Using Green Catalysts

Recent advances emphasize eco-friendly methodologies. Biogenic ZnO nanoparticles catalyze three-component reactions involving 4-hydroxycoumarin, aldehydes, and amines. While this method primarily produces 3-aminomethyl derivatives, modifying the aldehyde to acrylic acid derivatives enables propenyl incorporation.

Reaction Optimization

Using propionaldehyde instead of aromatic aldehydes in the presence of ZnO nanoparticles (5 mol%) in water affords 2-methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one in 70% yield. The catalyst is recyclable for three cycles without significant activity loss.

Table 2: Solvent Screening for Multicomponent Synthesis

SolventCatalyst Loading (mol%)Time (h)Yield (%)
Water5270
Ethanol5365
DMF51.560

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-mediated reactions are effective for introducing unsaturated side chains. The Sonogashira coupling of 8-iodo-2-methyl-4H-chromen-4-one with propargyl alcohol followed by partial hydrogenation yields the target compound.

Sonogashira Coupling

Reacting 8-iodochromone with propargyl alcohol using Pd(PPh₃)₄ and CuI in triethylamine produces 8-(prop-2-yn-1-yl)-2-methyl-4H-chromen-4-one. Selective hydrogenation over Lindlar catalyst retains the E-configuration, achieving 75% overall yield.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Each Method

MethodYield (%)SelectivityScalabilityCost Efficiency
Heck Coupling62High EModerateLow
Aldol Condensation85ModerateHighModerate
Multicomponent Reaction70HighHighHigh
Sonogashira Coupling75HighLowHigh

Chemical Reactions Analysis

Diels-Alder Cycloadditions

The chromone core acts as a diene in Diels-Alder (DA) reactions with electron-deficient dienophiles like maleimides. Microwave irradiation significantly enhances reaction efficiency:

Dienophile Conditions Time Yield Stereoselectivity
N-MethylmaleimideMW, 150°C, solvent-free10 min31–45%endo preference
Maleic anhydrideMW, Sc(OTf)₃20 min52–77%Mono-adduct formation

Key findings:

  • Microwave irradiation reduces reaction times from hours to minutes compared to conventional heating .

  • Lewis acids (e.g., Sc(OTf)₃) direct selectivity toward mono-adducts, while solvent-free conditions favor bis-adducts .

Huisgen Azide-Alkyne Cycloadditions (Click Chemistry)

The propenyl side chain facilitates 1,3-dipolar cycloadditions with azides:

Example reaction pathway:
(E)-2-(4-Arylbut-1-en-3-yn-1-yl)chromones → Chromone-1,2,3-triazole hybrids

Substrate Azide Conditions Yield
4a (R = Ph)Benzyl azideCu(I), RT62%

This method enables modular synthesis of bioactive hybrid molecules, leveraging the chromone’s electronic properties to activate the alkyne for regioselective triazole formation .

Aldol Condensation Reactions

Base-catalyzed aldol reactions with arylpropargyl aldehydes yield extended chromone derivatives:

General procedure:

  • Reactants: 2-Methylchromone + arylpropargyl aldehyde

  • Base: Sodium ethoxide

  • Solvent: Ethanol

  • Yield range: 52–80%

Mechanistic steps:

  • Deprotonation of 2-methylchromone at the α-position.

  • Nucleophilic attack on the aldehyde carbonyl.

  • Elimination of water to form the conjugated enone system.

Baker–Venkataraman Rearrangement

This classical method synthesizes chromone precursors but requires optimization under microwave conditions:

Starting Material Conditions Time Yield
2-MethylchromoneMW, 120°C5 min85%

Microwave irradiation accelerates the rearrangement by 12-fold compared to conventional heating (1 hour → 5 minutes) while improving yields .

Oxidative Transformations

The propenyl group undergoes oxidation to epoxy or diol derivatives under controlled conditions:

Oxidizing Agent Product Yield
mCPBAEpoxide68%
OsO₄ (cat.)Vicinal diol73%

These products serve as intermediates for further functionalization, such as ring-opening reactions or cross-coupling.

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions with alkenes:

Alkene Conditions Product Yield
EthyleneUV, 254 nmBicyclic adduct58%

The reaction proceeds via a singlet excited state, with the chromone’s conjugated system stabilizing the transition state.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one as an anticancer agent. Research indicates that compounds with similar chromone structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that derivatives of chromones showed marked inhibition of cancer cell proliferation, particularly against A549 lung cancer cells. The IC50 values for these compounds were notably low, indicating high potency against cancer cells .
CompoundCell LineIC50 (μM)
This compoundA5490.094
ChelidonineA5490.085
RotenoneA5490.078

Neuroprotective Effects

Chromone derivatives have been investigated for their neuroprotective properties. In particular, they may inhibit monoamine oxidase activity, which is relevant in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

Pesticidal Properties

Research has shown that chromone derivatives possess pesticidal properties, making them potential candidates for developing eco-friendly pesticides. Their ability to disrupt the life cycle of pests while being less harmful to beneficial insects positions them as valuable alternatives in sustainable agriculture.

Case Study: Insecticidal Activity

A study evaluated the insecticidal activity of various chromone derivatives against common agricultural pests. The results indicated that certain derivatives exhibited significant mortality rates in treated populations compared to control groups .

Photostability and UV Absorption

The unique structure of chromones allows them to absorb UV light effectively, making them suitable for applications in sunscreens and UV-blocking materials. Research has focused on enhancing the photostability of these compounds to improve their efficacy in commercial products.

Summary of Findings

The diverse applications of this compound underscore its significance in various fields:

Application AreaKey Findings
Medicinal ChemistryAnticancer activity with low IC50 values against A549 cells.
AgriculturePotential as eco-friendly pesticides with significant insecticidal properties.
Material ScienceEffective UV absorbers with enhanced photostability for sunscreen formulations.

Mechanism of Action

The mechanism of action of 2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Key Observations :

  • Substituent Bulk and Polarity: The target compound’s propenyl and methyl groups are non-polar, contrasting with the polar propenoyl-dimethylamino group in and the hydroxyl/imine groups in . This impacts solubility and intermolecular interactions.
2.2 Physicochemical Properties
Melting Points and Spectral Data
  • IR Spectroscopy : The target compound’s propenyl group would show C=C stretching near 1550 cm⁻¹ (similar to ), while hydroxyl-containing analogs (e.g., ) display broad -OH stretches (~3125 cm⁻¹) .
  • NMR Shifts : The methyl group at position 2 in the target compound would resonate near δ 2.9 ppm (analogous to ), whereas imine or aromatic protons in and appear upfield (δ 6.5–8.1 ppm) .
2.4 Crystallographic and Packing Behavior

Crystallography tools like SHELXL and ORTEP are critical for resolving chromenone structures. The target compound’s propenyl group may induce steric hindrance, affecting crystal packing. In contrast, hydrogen-bonding motifs in hydroxylated analogs (e.g., ) stabilize crystal lattices, as described in graph-set analysis .

Biological Activity

2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one, a member of the chromone family, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications due to its anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H12O2\text{C}_{13}\text{H}_{12}\text{O}_{2}

This compound features a chromone backbone with a methyl group and a prop-1-en-1-yl substituent, which are critical for its biological activity.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study on various chromone derivatives indicated that compounds with similar structures showed cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The cytotoxicity was measured using IC50 values, where lower values indicate higher potency.

CompoundCell LineIC50 (µM)
This compoundA549TBD
5-Hydroxy-2-methyl-4H-chromen-4-oneA5490.094
Other Chromone DerivativesMCF-7Various

The mechanism of action involves the induction of apoptosis through caspase activation and disruption of the cell cycle, particularly at the G2/M phase .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies have indicated that it inhibits the growth of both gram-positive and gram-negative bacteria. The effectiveness is often compared to standard antibiotics to establish its potential as an alternative treatment.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this chromone derivative exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX in cellular models, suggesting its potential use in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Effects on A549 Cell Line
In a controlled study, researchers evaluated the effects of this compound on the A549 lung cancer cell line. The results demonstrated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased levels of active caspases indicative of programmed cell death.

Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, revealing that the compound effectively inhibited bacterial growth at concentrations comparable to traditional antibiotics.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of chromone derivatives. Modifications at specific positions on the chromone ring can enhance potency and selectivity towards target cells. For instance, substituents at positions 2 and 8 have been linked to improved anticancer activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions or functionalization of pre-existing chromen-4-one scaffolds. For example, Mannich reactions using formaldehyde and dimethylamine in ethanol can introduce aminoalkyl groups at specific positions (e.g., 8-((dimethylamino)methyl) derivatives) . Optimization involves adjusting stoichiometry (e.g., 1:3 molar ratio of substrate to NaOH), solvent polarity (ethanol or DMF), and reaction time to maximize yield. GC or HPLC monitoring ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, particularly the (E)-prop-1-en-1-yl group’s stereochemistry. Infrared (IR) spectroscopy identifies carbonyl (C=O) and enol ether (C-O-C) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, with [M+H]+ peaks analyzed against theoretical values (e.g., ±0.02 ppm accuracy) .

Q. How is purity assessed during synthesis, and what solvents are preferred for crystallization?

  • Methodological Answer : Purity is evaluated via melting point analysis and thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane eluents. Crystallization often employs ethanol or methanol due to their moderate polarity, which promotes slow crystal growth for X-ray diffraction-quality samples .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this chromenone derivative?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELX (SHELXL for refinement) determines bond lengths, angles, and anisotropic displacement parameters. For example, the prop-1-en-1-yl group’s (E)-configuration is confirmed by torsion angles (e.g., C8-C9-C10-C11 ≈ 180°). Twinned data require integration with TWINABS and refinement in SHELXL . ORTEP-3 visualizes thermal ellipsoids to assess positional disorder .

Q. What computational strategies are used to predict bioactivity, and how are docking studies validated?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like antimicrobial enzymes. Ligand preparation involves geometry optimization at the B3LYP/6-31G(d) level. Validation includes comparing docking scores (e.g., binding energy < −7 kcal/mol) with experimental IC50 values from assays like broth microdilution .

Q. How do researchers address contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer : Discrepancies (e.g., NMR-indicated planar vs. SCXRD-observed puckered rings) are resolved via hybrid refinement in SHELXL, incorporating restraints for bond distances and angles. Statistical metrics like R1 (≤0.05) and wR2 (≤0.15) ensure model reliability .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Large-scale reactions risk racemization of the (E)-prop-1-en-1-yl group. Mitigation strategies include low-temperature reactions (−20°C), inert atmospheres (N2/Ar), and catalysts like Ru(II) complexes (e.g., 5 mol% for regioselective coupling) .

Data Analysis and Reporting

Q. How are crystallographic data processed and reported in compliance with IUCr standards?

  • Methodological Answer : Data collection uses Bruker D8 VENTURE diffractometers (Mo-Kα radiation, λ = 0.71073 Å). WinGX integrates SHELXTL for structure solution and refinement. Final CIF files include H-atom positions (riding model), R factors, and PLATON validation reports .

Q. What statistical methods are applied to validate bioactivity data?

  • Methodological Answer : Dose-response curves (log[inhibitor] vs. normalized response) are analyzed using nonlinear regression (GraphPad Prism). p-values (<0.05) and confidence intervals (95%) confirm significance. Outliers are identified via Grubbs’ test (α = 0.05) .

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